2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Description
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is a brominated pyridine derivative featuring a 3,3-difluoropyrrolidine substituent at the 6-position. This compound is of interest in medicinal chemistry and organic synthesis due to the combined effects of the bromine atom (a halogen leaving group) and the fluorinated pyrrolidine ring, which enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
2-bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSUPOCBIKKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229574 | |
| Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707365-67-0 | |
| Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyridine Derivatives
Method Overview:
The initial step involves selective bromination at the 2-position of pyridine rings, often employing N-bromosuccinimide (NBS) as a brominating agent under mild conditions. This approach aligns with green chemistry principles, minimizing the use of heavy metals or catalysts.
- Starting Material: Pyridine derivatives with suitable activating groups at the 6-position.
- Reagent: NBS (1.42 equivalents relative to substrate).
- Solvent: Water or diethyl ether, depending on the method.
- Conditions:
- Triturate the mixture at room temperature (~25°C) for 30 minutes.
- Add water to form a paste, then stir for an additional 3 hours.
- Wash the precipitate with water to isolate the monobrominated compound.
- Outcome: Formation of 2-bromo-6-substituted pyridine derivatives with yields typically exceeding 90%.
Reference:
This method is detailed in the synthesis of pyridine-2,6-bis(2-bromo-propane-1,3-dione) derivatives, which serve as key intermediates for further functionalization (see).
Nucleophilic Substitution with 3,3-Difluoropyrrolidine
Method Overview:
The core step involves nucleophilic substitution of the bromine atom with 3,3-difluoropyrrolidine, facilitated by base or under reflux conditions, leading to the formation of the target compound.
- Reagents:
- 2-bromo-6-substituted pyridine (prepared as above).
- 3,3-difluoropyrrolidine as nucleophile.
- Base such as potassium carbonate or sodium hydride to deprotonate the amine if necessary.
- Solvent: Dimethylformamide (DMF) or acetonitrile, chosen for their polar aprotic properties.
- Conditions:
- Reflux at 80-120°C for 12-24 hours.
- Monitor reaction progress via TLC or HPLC.
- Outcome: Formation of the pyridine derivative with the difluoropyrrolidinyl group attached at the 6-position.
Note:
The reaction efficiency depends on the nucleophilicity of the difluoropyrrolidine and the leaving group ability of bromide.
Reference:
Such substitution reactions are common in heterocyclic chemistry and are supported by similar methodologies in the synthesis of fluorinated heterocycles.
Purification and Characterization
Post-reaction, the crude product undergoes purification via column chromatography or recrystallization. Characterization involves NMR, HRMS, and IR spectroscopy to confirm the structure and purity.
Summary Data Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | Pyridine derivative + NBS | Room temp, 30 min + water stir 3h | >90% | Selective 2-position bromination |
| Nucleophilic substitution | Brominated pyridine + difluoropyrrolidine | Reflux in DMF, 12-24h | Variable (~70-85%) | Formation of C-N bond at 6-position |
Additional Considerations & Research Findings
Green Chemistry Approaches:
Recent studies emphasize aqueous media and minimal use of catalysts, reducing environmental impact.Reaction Optimization:
Temperature, solvent polarity, and base strength significantly influence yield and selectivity.Alternative Methods: Direct fluorination or use of other brominating agents like bromine or PBr₃ may be employed, but NBS remains the most environmentally friendly and selective.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed depend on the specific reactions and conditions used. For instance, nucleophilic substitution with an amine could yield a new pyridine derivative with an amine substituent.
Scientific Research Applications
Scientific Research Applications
The applications of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine span several fields, including medicinal chemistry, biochemistry, and material sciences.
Medicinal Chemistry
This compound has been explored as a potential ligand in biochemical assays. Its ability to interact with specific proteins or enzymes suggests potential therapeutic applications. Research indicates that compounds with similar structures can exhibit significant biological activities, including:
- Antiviral Properties : Investigations into its mechanism of action indicate that it may modulate enzyme activities critical for viral replication.
- Anticancer Activity : The compound's structural features may enhance its interaction with cellular targets involved in cancer progression, making it a candidate for further studies in cancer therapeutics.
Biochemical Probes
The compound has potential as a biochemical probe for studying various biological pathways. Its binding affinity to specific molecular targets can help elucidate mechanisms of action in cellular processes.
Synthesis of Novel Compounds
Due to its unique structure, this compound can serve as a building block for synthesizing other complex organic molecules. It can participate in:
- Cross-Coupling Reactions : This includes reactions like Suzuki-Miyaura and Heck coupling, which are vital for constructing carbon-carbon bonds.
- Condensation Reactions : It can undergo acylation or alkylation to form new compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications and effectiveness of this compound:
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited selective activity against viral strains by inhibiting key enzymes involved in their life cycles. The difluoropyrrolidinyl group was crucial for enhancing this activity compared to other derivatives lacking this feature.
Case Study 2: Anticancer Properties
Research focused on the anticancer potential of pyridine derivatives has shown that compounds similar to this compound can inhibit cancer cell proliferation effectively. The presence of the difluoropyrrolidinyl group enhances interactions with enzymes involved in cancer progression.
Mechanism of Action
The mechanism by which 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, particularly those related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Key Insight : The 3,3-difluoropyrrolidine group in the target compound offers a balance of steric hindrance, hydrogen-bonding, and fluorination-driven stability, making it distinct from electron-withdrawing CF₃ or planar pyrazole analogs.
Biological Activity
Overview
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromine atom at the 2-position and a difluoropyrrolidinyl group at the 6-position of the pyridine ring, which contributes to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 263.08 g/mol |
| CAS Number | 1707365-67-0 |
The biological activity of this compound is primarily attributed to its ability to act as a ligand, modulating the activity of various molecular targets including enzymes and receptors. The introduction of fluorine atoms is known to enhance the binding affinity and bioactivity of compounds by altering electronic properties and sterics, which may facilitate better interaction with biological targets .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the difluoropyrrolidinyl group is believed to enhance its antibacterial properties. For instance, similar compounds with fluorine substitutions have demonstrated significant bacteriostatic effects against Gram-positive bacteria, suggesting that this compound may exhibit comparable activity .
Case Study: Antibacterial Efficacy
In one study, compounds structurally related to this compound were tested against various bacterial strains. The results indicated that these compounds exhibited strong antibacterial activity comparable to established antibiotics like linezolid. The introduction of fluorine was noted to improve drug binding and penetration through biofilms, enhancing overall efficacy .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been explored. Preliminary findings suggest that this compound may inhibit proliferation in certain cancer cell lines, although detailed studies are required to elucidate its mechanisms and specific targets in cancer therapy .
Summary of Biological Evaluations
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibits strong bacteriostatic activity against Gram-positive bacteria. |
| Cytotoxicity | Potential anticancer effects; requires further investigation. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?
- Answer: The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) between 2-bromo-6-fluoropyridine and 3,3-difluoropyrrolidine hydrochloride under basic conditions. Key parameters include:
- Temperature: 80–100°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
- Catalyst: No catalyst required, but stoichiometric K₂CO₃ improves yields (up to 84% reported) .
- Microwave-assisted synthesis (e.g., 150°C, 30 min) reduces reaction time and improves purity .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Answer:
- ¹H NMR: Distinct signals for pyrrolidine protons (δ 2.8–3.5 ppm) and pyridine protons (δ 7.2–8.1 ppm). Fluorine coupling (³JH-F) complicates splitting patterns, requiring high-resolution NMR .
- ESI-MS: Molecular ion peaks at m/z 275–277 ([M+H]<sup>+</sup>) confirm the bromine isotope pattern .
- IR: Absorbances at 1550–1600 cm⁻¹ (C=N stretching) and 1100–1200 cm⁻¹ (C-F stretching) .
Q. What are the common chemical reactions involving the bromine substituent in this compound?
- Answer: The bromine atom is reactive in cross-coupling reactions:
- Suzuki-Miyaura Coupling: Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids (e.g., to generate biaryl derivatives for drug discovery) .
- Buchwald-Hartwig Amination: Forms C-N bonds with amines, useful for diversifying substituents .
- SNAr Reactions: Bromine can be replaced by stronger nucleophiles (e.g., thiols or alkoxides) under basic conditions .
Advanced Research Questions
Q. How does the 3,3-difluoropyrrolidine moiety influence the compound’s biological activity and binding affinity?
- Answer: The difluoropyrrolidine group:
- Enhances metabolic stability by resisting oxidative degradation (fluorine’s electron-withdrawing effect).
- Improves target selectivity via conformational restriction, favoring interactions with enzymes like kinases or GPCRs.
- Increases lipophilicity (logP ~2.5), improving membrane permeability .
- Molecular docking studies suggest hydrogen bonding between fluorine atoms and active-site residues (e.g., ATP-binding pockets in kinases) .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Answer: Yield discrepancies often arise from:
- Impurity in starting materials (e.g., residual moisture in 3,3-difluoropyrrolidine hydrochloride).
- Incomplete mixing in large batches (use flow chemistry for uniform heat/mass transfer).
- Side reactions (e.g., dehalogenation under prolonged heating).
- Mitigation:
- Purify starting materials via recrystallization.
- Optimize microwave-assisted synthesis for scalability .
Q. What strategies improve regioselectivity in functionalizing the pyridine ring?
- Answer:
- Directed ortho-metalation: Use directing groups (e.g., -OMe) to position lithium reagents at specific sites .
- Protection/deprotection: Temporarily block reactive positions (e.g., silyl protection of amines) .
- Computational modeling (DFT) predicts electron density maps to identify reactive sites .
Q. How do isotopic labeling (e.g., ¹⁹F NMR) and computational methods aid in studying this compound’s mechanism of action?
- Answer:
- ¹⁹F NMR: Tracks fluorine environments in biological systems (e.g., binding to enzymes) without background interference .
- Molecular Dynamics (MD) Simulations: Model interactions with targets (e.g., kinase ATP pockets) to predict binding modes and residence times .
- Metabolite Profiling: Use [¹⁸O]-labeling in mass spectrometry to identify oxidative degradation pathways .
Methodological Challenges and Solutions
Q. What are the limitations of current analytical techniques in characterizing fluorinated analogs, and how can they be addressed?
- Answer:
- Challenge: Overlapping ¹H NMR signals due to fluorine coupling.
- Solution: Use ¹⁹F-decoupled NMR or 2D HSQC for assignment .
- Challenge: Low sensitivity in detecting trace impurities.
- Solution: LC-MS/MS with ion mobility separation enhances resolution .
Q. How can reaction conditions be optimized to minimize defluorination during cross-coupling?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
